molecular formula C12H20ClN B6278314 2-tert-butyl-N-ethylaniline hydrochloride CAS No. 2825007-14-3

2-tert-butyl-N-ethylaniline hydrochloride

Cat. No. B6278314
CAS RN: 2825007-14-3
M. Wt: 213.7
InChI Key:
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Description

2-tert-Butyl-N-ethylaniline hydrochloride (2-TEA-HCl) is an organic compound containing two tertiary butyl groups and one ethyl group attached to an aniline molecule. It is a colorless, odorless, and crystalline solid with a melting point of 130°C. 2-TEA-HCl is a widely used reagent in organic synthesis, as it is a strong base and can be used to deprotonate a variety of substrates. In addition, it has been studied extensively for its potential applications in various scientific research areas such as drug development and biochemistry.

Mechanism of Action

2-tert-butyl-N-ethylaniline hydrochloride is a strong base that can deprotonate a variety of substrates. It can be used to form reactive intermediates for further synthetic transformations, such as the formation of peptides and amino acids. It can also be used to study the mechanism of action of drugs, as it can be used to deprotonate drug molecules and study their interactions with other molecules.
Biochemical and Physiological Effects
2-tert-butyl-N-ethylaniline hydrochloride has been studied for its potential biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme chymotrypsin, which is involved in the digestion of proteins. In addition, it has been studied for its potential use in the treatment of cardiovascular disease, as it has been shown to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-tert-butyl-N-ethylaniline hydrochloride in lab experiments is its ability to deprotonate a variety of substrates. This makes it a useful reagent for organic synthesis. However, it is important to note that 2-tert-butyl-N-ethylaniline hydrochloride can be toxic if inhaled or ingested, and it should be handled with care. It should also be stored in a cool, dry place to prevent it from degrading.

Future Directions

There are many potential future directions for research involving 2-tert-butyl-N-ethylaniline hydrochloride. One possible direction is to further explore its potential applications in drug development, as it has already been used to deprotonate drug molecules and study their interactions with other molecules. Additionally, further studies could be conducted to investigate its potential biochemical and physiological effects, such as its potential use in the treatment of cardiovascular disease. Other potential future directions include exploring its potential applications in the fields of biochemistry, pharmacology, and toxicology.

Synthesis Methods

2-tert-butyl-N-ethylaniline hydrochloride can be synthesized by reacting aniline with tert-butyl chloride in the presence of a base, such as potassium carbonate, to form a tertiary amine. The product is then treated with hydrochloric acid to form the hydrochloride salt.

Scientific Research Applications

2-tert-butyl-N-ethylaniline hydrochloride has been used extensively in scientific research applications, such as drug development and biochemistry. It has been used to deprotonate a variety of substrates, including amino acids and peptides, to form reactive intermediates for further synthetic transformations. It has also been used to study the mechanism of action of drugs and to investigate the biochemical and physiological effects of drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-tert-butyl-N-ethylaniline hydrochloride involves the alkylation of aniline with tert-butyl chloride followed by N-ethylation using ethyl iodide. The resulting product is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Aniline", "tert-Butyl chloride", "Ethyl iodide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Aniline is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 2-tert-butylaniline.", "Step 2: 2-tert-butylaniline is then reacted with ethyl iodide in the presence of a base such as potassium carbonate to form 2-tert-butyl-N-ethylaniline.", "Step 3: The resulting product is then reacted with hydrochloric acid to form the hydrochloride salt, 2-tert-butyl-N-ethylaniline hydrochloride." ] }

CAS RN

2825007-14-3

Product Name

2-tert-butyl-N-ethylaniline hydrochloride

Molecular Formula

C12H20ClN

Molecular Weight

213.7

Purity

95

Origin of Product

United States

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